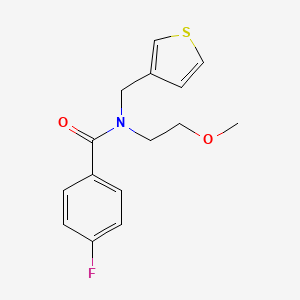
4-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C15H16FNO2S and its molecular weight is 293.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound can be characterized by the following chemical formula:
- Molecular Formula : C15H18FNO2S
- Molecular Weight : 295.37 g/mol
The structure consists of a benzamide core substituted with a fluorine atom, a methoxyethyl group, and a thiophenyl moiety, which may contribute to its unique biological activities.
Anticholinesterase Activity
Research has indicated that similar benzamide derivatives exhibit significant anticholinesterase activity. For instance, studies have shown that compounds derived from 4-fluorobenzoic acid are effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in the regulation of neurotransmission. The inhibition of these enzymes can have implications for treating neurodegenerative diseases such as Alzheimer's disease .
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory properties. For example, certain benzamides have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that this compound may possess similar capabilities, potentially through modulation of the NF-kB pathway or inhibition of COX enzymes .
Anticancer Potential
Preliminary studies on related compounds indicate potential anticancer activities. For instance, some derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways . The presence of the thiophene ring may enhance these effects due to its ability to participate in π-π stacking interactions with DNA.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzamide Core : A suitable benzoic acid derivative is reacted with an amine to form the benzamide.
- Introduction of Fluorine : Fluorination is performed using reagents such as N-fluorobenzenesulfonimide (NFSI).
- Methoxyethyl Group Addition : The methoxyethyl group is introduced via alkylation reactions.
- Thiophenyl Substitution : The thiophenyl moiety is attached through nucleophilic substitution reactions.
Case Studies and Research Findings
Propriétés
IUPAC Name |
4-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-19-8-7-17(10-12-6-9-20-11-12)15(18)13-2-4-14(16)5-3-13/h2-6,9,11H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZFPLUHMOMKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














